Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a dimethylcarbamoyl group (-C(O)N(CH3)2) attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate typically involves the esterification of 2-(dimethylcarbamoyl)-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Aqueous sodium hydroxide (NaOH) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Reduction: 2-(Dimethylcarbamoyl)-3-aminobenzoate.
Substitution: 2-(Dimethylcarbamoyl)-3-nitrobenzoic acid.
Oxidation: 2-(Dimethylcarbamoyl)-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes involved in the metabolism of carbamates.
Industry: The compound can be used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit certain biological processes in pests.
Mechanism of Action
The mechanism of action of Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate involves the interaction of its functional groups with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to inhibition of enzyme activity. The dimethylcarbamoyl group can also interact with enzymes, leading to the formation of stable enzyme-inhibitor complexes. These interactions disrupt normal biological processes, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(dimethylcarbamoyl)-4-nitrobenzoate: Similar structure but with the nitro group at the 4-position.
Ethyl 2-(dimethylcarbamoyl)-3-nitrobenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(carbamoyl)-3-nitrobenzoate: Similar structure but with a carbamoyl group instead of a dimethylcarbamoyl group.
Uniqueness
Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and dimethylcarbamoyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
129356-57-6 |
---|---|
Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate |
InChI |
InChI=1S/C11H12N2O5/c1-12(2)10(14)9-7(11(15)18-3)5-4-6-8(9)13(16)17/h4-6H,1-3H3 |
InChI Key |
ZYHYBRKUOUCZTB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=C1[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.